Z-SER-GLY-OET

Vue d'ensemble

Description

Z-SER-GLY-OET is a complex organic compound that features a benzyloxycarbonyl-protected amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-SER-GLY-OET typically involves multiple steps. One common method includes the protection of amino acids with benzyloxycarbonyl (Cbz) groups, followed by esterification and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

Z-SER-GLY-OET can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary alcohols or amines.

Applications De Recherche Scientifique

Peptide Synthesis

Z-SER-GLY-OET is primarily utilized in the synthesis of bioactive peptides. The compound serves as a building block for constructing peptides with specific biological activities. Its role in peptide synthesis is crucial due to its ability to protect the amino group during the coupling process, thereby enhancing yield and purity.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound into various peptide sequences. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this compound. The study highlighted the importance of this compound in achieving higher yields during solid-phase peptide synthesis (SPPS) .

Drug Development

In pharmaceutical research, this compound is explored for its potential in developing therapeutic agents. Its structure allows for modifications that can lead to improved pharmacokinetic properties.

Case Study: Development of Anticancer Agents

Research has shown that peptides synthesized using this compound can target cancer cells more effectively than traditional drugs. One study synthesized a peptide derivative that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the unique properties imparted by this compound .

Polymer Science

This compound also finds applications in polymer chemistry, particularly in the formation of polypeptides through chemoenzymatic polymerization (CEP). This method utilizes enzymes to catalyze the polymerization process, leading to high molecular weight products with defined structures.

Data Table: Polymerization Yields

| Reaction Conditions | Yield (%) | Degree of Polymerization |

|---|---|---|

| [M]₀ = 1 M, pH 8.5 | 20.4 | 7.1 |

| [M]₀ = 1.5 M, pH 8.5 | 56.9 | Not specified |

The above table summarizes the yields obtained from different initial concentrations of monomer during CEP using this compound as a substrate . The increase in yield correlates with optimized reaction conditions, demonstrating the compound's versatility.

Biochemical Applications

This compound plays a role in biochemical research as a substrate for various enzymes. Its ability to undergo specific enzymatic reactions makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

In enzyme studies, this compound was used as a substrate for papain-catalyzed reactions. The kinetics of these reactions provided insights into enzyme activity and substrate specificity, contributing to a better understanding of proteolytic enzymes .

Mécanisme D'action

The mechanism of action of Z-SER-GLY-OET involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until it is needed for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-(benzyloxycarbonylamino)butanoic acid

- tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Z-SER-GLY-OET is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. Its benzyloxycarbonyl protection is particularly advantageous in synthetic chemistry, providing stability and selectivity in reactions .

This compound’s versatility and stability make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and biochemistry.

Activité Biologique

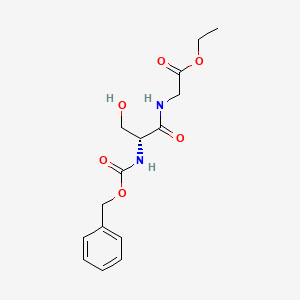

Z-Ser-Gly-OET, or Z-Serine Glycine Ethyl Ester, is a dipeptide derivative that combines the amino acids serine and glycine with an ethyl ester functional group. The "Z" indicates the presence of a benzyloxycarbonyl (Z) protecting group on the serine residue. This compound is notable for its potential applications in peptide synthesis and modification, particularly in enhancing the solubility and stability of peptides.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the combination of serine and glycine with an ethyl ester, which contributes to its unique properties.

This compound exhibits biological activity primarily through its amino acid components. Serine plays a critical role in various metabolic processes, including protein synthesis and cellular signaling pathways. Glycine, on the other hand, is essential for the synthesis of proteins and acts as an inhibitory neurotransmitter in the central nervous system.

Key Mechanisms:

- Enzymatic Interactions: Interaction studies indicate that this compound may interact with specific enzymes involved in metabolic pathways, although detailed interactions remain under investigation.

- Stability and Solubility: The ethyl ester functionality enhances solubility and reactivity, making it suitable for various biological applications.

Applications in Research

This compound has been explored for its potential in several research areas:

- Peptide Synthesis: The compound is utilized in synthesizing peptides due to its ability to stabilize peptide bonds and enhance solubility.

- Drug Development: Ongoing studies are investigating its potential as a drug candidate, particularly in targeting metabolic pathways relevant to cancer biology .

Case Studies

-

Peptide Synthesis Optimization:

A study focused on optimizing peptide synthesis using this compound demonstrated improved yields compared to traditional methods. The protective group allowed selective reactions without unwanted side reactions, showcasing its utility in synthetic chemistry. -

Cancer Metabolism Research:

Research highlighted the role of serine and glycine metabolism in cancer cells. Hyperactivation of the serine/glycine synthesis pathway was observed in approximately 30% of cancers, indicating that compounds like this compound could play a role in targeting these metabolic alterations .

Data Table: Comparative Analysis of Dipeptides

| Compound | Structure | Solubility | Biological Activity | Applications |

|---|---|---|---|---|

| This compound | This compound | High | Enzymatic interactions | Peptide synthesis, drug development |

| Z-Thr-OEt | Z-Threonine Ethyl Ester | Moderate | Selective binding to enzymes | Drug delivery systems |

| Z-Ala-OEt | Z-Alanine Ethyl Ester | Low | Limited enzymatic interactions | Basic peptide synthesis |

Propriétés

Numéro CAS |

4526-93-6 |

|---|---|

Formule moléculaire |

C15H20N2O6 |

Poids moléculaire |

324.33 g/mol |

Nom IUPAC |

ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |

InChI |

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1 |

Clé InChI |

ZOONJGSLKPDXCV-GFCCVEGCSA-N |

SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérique |

CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

Séquence |

SG |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.